2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Description
2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyridazinone core and various substituted phenyl groups
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14-5-9-20(28-4)19(11-14)23-21(26)13-25-22(27)10-8-18(24-25)17-7-6-15(2)16(3)12-17/h5-12H,13H2,1-4H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAJDWUSDLBIKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide
- 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide
Uniqueness
2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide stands out due to its specific substitution pattern, which may confer unique properties such as enhanced binding affinity to certain targets or improved stability under various conditions. This makes it a valuable compound for further research and development.
Biological Activity
The compound 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a member of the dihydropyridazine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.42 g/mol. The structure features a dihydropyridazine ring system with various substituents that may influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate several biochemical pathways, including:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes.
- Receptor Modulation : It can bind to specific receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The presence of phenolic groups may confer antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- IC50 Values : A study showed that related compounds had IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against colon carcinoma cell lines (HCT-15) .
This suggests that the target compound may possess similar efficacy against cancer cells.
Antimicrobial Activity
Dihydropyridazine derivatives have been evaluated for their antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.
Case Studies
- Study on Dihydropyridazine Derivatives : A series of dihydropyridazine compounds were synthesized and tested for their anticancer and antimicrobial activities. The results indicated that modifications at specific positions on the ring significantly enhanced their biological activities .
- Structure-Activity Relationship (SAR) Analysis : An SAR study highlighted that the presence of electron-donating groups (like methyl or methoxy) in proximity to the active site was crucial for enhancing anticancer activity. This insight is valuable for designing more potent derivatives .
Comparative Analysis
To better understand the biological potency of this compound, a comparison with similar compounds is useful:
| Compound Name | IC50 (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 1.61 | Anticancer |
| Compound B | 1.98 | Anticancer |
| Compound C | 10 | Antimicrobial |
| Target Compound | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
